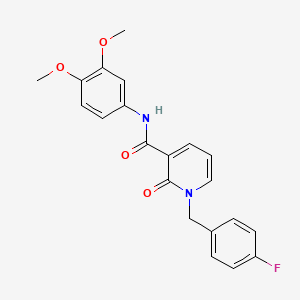

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide family, characterized by a pyridine core substituted with a carboxamide group at position 3 and a 4-fluorobenzyl moiety at position 1. The 3,4-dimethoxyphenyl group on the carboxamide nitrogen introduces electron-rich aromatic properties, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-27-18-10-9-16(12-19(18)28-2)23-20(25)17-4-3-11-24(21(17)26)13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRAURGJRUMNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridine ring with a 4-fluorobenzyl halide.

Carboxamide Formation: The final step involves the conversion of a carboxylic acid derivative on the pyridine ring to a carboxamide using reagents like ammonia or primary amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its substituents:

- 4-Fluorobenzyl group: Enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs.

- 3,4-Dimethoxyphenyl group : Provides steric bulk and electron-donating effects, contrasting with simpler aryl groups in analogs.

Comparison Table

Critical Research Findings

Bioactivity: BMS-777607 demonstrates potent kinase inhibition due to its 4-ethoxy group and fluorophenyl substitution, achieving oral efficacy in preclinical models . In contrast, the target compound’s 3,4-dimethoxyphenyl group may reduce metabolic clearance but requires validation for kinase targeting.

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors methods for Rip-B (80% yield via benzoyl chloride coupling) but with additional fluorobenzyl substitution steps .

- Compound 67 (from ) highlights challenges in carboxamide synthesis, with yields as low as 25% due to steric hindrance from adamantyl groups .

Physicochemical Properties :

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique dihydropyridine structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 350.4 g/mol. The structure includes:

- A dihydropyridine ring

- A carboxamide functional group

- Substituted phenyl groups

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN2O2 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxopyridine-3-carboxamide |

| InChI Key | KTJMQWQXNXVVMW-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine, followed by cyclization and oxidation to form the dihydropyridine ring and the carboxamide group. The reaction conditions require careful control of temperature and solvent to achieve high yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Notably, the presence of the fluorine atom enhances its stability and lipophilicity, potentially improving its interaction with biological targets .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of compounds related to this structure against various cancer cell lines. For instance, derivatives with similar scaffolds have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Table 2: Cytotoxic Activity Results

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| Compound A | 87 ± 3.5 | 77 ± 3.3 |

| Compound B | 86 ± 3.9 | 71 ± 3.6 |

| Compound C | 73 ± 3 | 29 ± 2.9 |

| Paclitaxel | 5.25 - 11.03 | 7.76 |

These findings indicate that structural modifications can lead to enhanced cytotoxicity against cancer cells .

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antitumor Activity : A study highlighted that compounds containing nitrogen-rich heterocycles exhibited significant antitumor activity due to their ability to inhibit various growth factors and kinases involved in cancer progression .

- Pharmacological Effects : Compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties alongside their cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.